2-(2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
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Overview
Description
2-(2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is a useful research compound. Its molecular formula is C11H21Cl2N3O and its molecular weight is 282.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Neuroprotective Effects
Research has investigated the effects of CB1 receptor ligands, which include compounds structurally related to piperidine and pyrazoles, on lipid peroxidation and antioxidant defense systems in rat brains. These studies suggest a potential antioxidant ability of CB1 receptor ligands, which might contribute to their beneficial effects without showing pro-oxidant activity. This indicates a direction for neuroprotective and antioxidant research applications of similar compounds (Tsvetanova et al., 2006).
Cancer Research
Compounds containing pyrazole and piperidine structures have been investigated for their potential in treating cancer. For example, aurora kinase inhibitors, which may include similar compounds, have been suggested as useful in cancer therapy. The structural features of these compounds, including their ability to inhibit critical enzymes involved in cell division, underscore their relevance in developing new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Novel Compounds
Research on the synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines demonstrates the chemical versatility of pyrazole derivatives. These compounds are synthesized through reactions that could lead to new materials with potential applications in drug development and materials science (Latif et al., 2003).
Development of Imaging Agents
Studies on the synthesis of PET ligands for CB1 receptors, incorporating pyrazole and piperidine structures, highlight the use of these compounds in developing imaging agents for neurological studies. These agents can aid in the visualization and study of CB1 receptors in the human brain, providing valuable insights into neurological conditions and cannabinoid-related functions (Kumar et al., 2004).
Properties
IUPAC Name |
2-(2-methyl-5-piperidin-3-ylpyrazol-3-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-14-10(4-6-15)7-11(13-14)9-3-2-5-12-8-9;;/h7,9,12,15H,2-6,8H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAUANXBWMFESN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCNC2)CCO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.